N-[2-Chloro-5-(trifluoromethyl)phenyl]-2-hydroxybenzamide
Description
Properties
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-hydroxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClF3NO2/c15-10-6-5-8(14(16,17)18)7-11(10)19-13(21)9-3-1-2-4-12(9)20/h1-7,20H,(H,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHBGYXBRHYAUEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70342040 | |
| Record name | AO-080/41182580 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70342040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5683-92-1 | |
| Record name | AO-080/41182580 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70342040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-Chloro-5-(trifluoromethyl)phenyl]-2-hydroxybenzamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloro-5-(trifluoromethyl)aniline and salicylic acid.
Amidation Reaction: The aniline derivative undergoes an amidation reaction with salicylic acid in the presence of a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).
Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane at room temperature, followed by purification through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Bulk Synthesis: Utilizing large-scale reactors to carry out the amidation reaction under controlled conditions.
Optimization: Employing optimized reaction conditions to maximize yield and purity, such as precise temperature control and efficient mixing.
Purification: Implementing advanced purification techniques like high-performance liquid chromatography (HPLC) to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-Chloro-5-(trifluoromethyl)phenyl]-2-hydroxybenzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The hydroxy group can be oxidized to form corresponding quinones.
Reduction Reactions: The compound can undergo reduction reactions to modify the functional groups.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., DMSO) can facilitate substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Substitution: Formation of new derivatives with different substituents replacing the chloro group.
Oxidation: Formation of quinone derivatives.
Reduction: Formation of reduced analogs with modified functional groups.
Scientific Research Applications
Pharmaceutical Development
Anticancer Properties
N-[2-Chloro-5-(trifluoromethyl)phenyl]-2-hydroxybenzamide has been identified for its anticancer properties. Research indicates that derivatives of this compound can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. For instance, studies have demonstrated that this compound exhibits significant activity against multiple cancer types by targeting specific cellular pathways associated with cancer progression .
Mechanism of Action
The mechanism through which this compound exerts its anticancer effects involves binding to biological targets that regulate cell growth and survival. Interaction studies reveal that this compound influences signaling pathways critical for cancer cell survival, making it a candidate for further pharmacological studies aimed at developing novel cancer therapies.
Antimicrobial Activity
Inhibition of Drug-Resistant Bacteria
Recent studies have highlighted the antimicrobial properties of this compound against multidrug-resistant strains of Staphylococcus aureus. Specifically, derivatives have shown remarkable efficacy, with minimum inhibitory concentrations (MIC) significantly lower than traditional antibiotics like methicillin and vancomycin. One derivative demonstrated an MIC of 0.031–0.062 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA), indicating its potential as a new therapeutic agent for treating bacterial infections .
Biofilm Disruption
In addition to direct antibacterial activity, this compound has been shown to disrupt pre-formed bacterial biofilms, which are known to contribute to antibiotic resistance and chronic infections. This property enhances its therapeutic potential, particularly in treating persistent infections where biofilm formation is a significant challenge .
Structure-Activity Relationship Studies
Comparative Analysis with Related Compounds
The structural characteristics of this compound allow for the exploration of structure-activity relationships (SAR). Comparative studies with similar compounds reveal that modifications in the trifluoromethyl and chloro groups can enhance biological activity. For example:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-[3,5-bis(trifluoromethyl)phenyl]-2-hydroxybenzamide | Two trifluoromethyl groups | Anticancer properties |
| 5-Chloro-2-hydroxy-N-[2,5-bis(trifluoromethyl)phenyl]benzamide | Additional chloro group | Anticancer properties |
| N-[3,5-bis(trifluoromethyl)phenyl]-5-bromo-2-hydroxybenzamide | Bromine substitution | Anticancer properties |
These findings suggest that specific substitutions can lead to enhanced reactivity and biological activity compared to the parent compound.
Potential for Neurological Applications
Emerging research indicates that derivatives of this compound may also serve as antagonists for ATP-gated ion channels, particularly P2X1 receptors. This activity suggests potential applications in treating conditions such as hyperactive bladder and inflammation, positioning these compounds as promising candidates for neurological and urological therapies .
Mechanism of Action
The mechanism of action of N-[2-Chloro-5-(trifluoromethyl)phenyl]-2-hydroxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Molecular Targets: Binding to specific enzymes or receptors, thereby modulating their activity.
Pathways: Influencing biochemical pathways involved in cell signaling, metabolism, or gene expression.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Variations and Physical Properties
The following table summarizes key structural analogs, their substituents, and physical properties:
Key Observations :
- Positional Effects : The placement of substituents (e.g., Cl, F, CF₃) significantly alters melting points and solubility. For instance, Compound 53 (2-F, 3-CF₃) has a higher melting point (250–251°C) compared to the target compound (180–182°C), likely due to enhanced crystallinity from fluorine’s electronegativity .
- Steric and Electronic Factors : The trifluoromethyl group’s position (para vs. meta) influences electronic distribution. Para-substituted analogs (e.g., 4-CF₃ in ) exhibit stronger antimicrobial activity due to optimized lipophilicity and target binding .
Antimicrobial Activity
- 5-Chloro-2-hydroxy-N-[4-(trifluoromethyl)phenyl]benzamide : Demonstrated potent growth inhibition (64–66% biomass reduction at 0.37–1.10 µmol/L) against Desulfovibrio piger, a sulfate-reducing bacterium. At 30 µmol/L, it completely inhibited bacterial growth .
Anticancer Activity
- N-(3,5-Bis(trifluoromethyl)phenyl)-5-chloro-2-hydroxybenzamide : Exhibited marked cytotoxicity against HL-60 leukemia cells, attributed to its dual CF₃ groups enhancing cellular uptake .
- 5-Chloro-N-(2-chloro-4-(trifluoromethyl)phenyl)-2-hydroxybenzamide (Compound 7) : Synthesized for glioblastoma research, though specific activity data are pending .
Anti-inflammatory and Immunomodulatory Effects
Structure-Activity Relationships (SAR)
- Trifluoromethyl Positioning : Para-substituted CF₃ (e.g., 4-CF₃) enhances antimicrobial potency, while meta-substitution (e.g., 3-CF₃) may favor anticancer activity .
- Halogen Effects : Chlorine at position 2 (target compound) improves metabolic stability compared to fluorine (Compound 53), which may increase bioavailability .
Biological Activity
N-[2-Chloro-5-(trifluoromethyl)phenyl]-2-hydroxybenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a benzamide core with a chloro and trifluoromethyl substituent, which contributes to its unique chemical properties. Its molecular formula is and it has a molecular weight of approximately 305.66 g/mol.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets :
- Enzyme Inhibition : The compound has been studied for its ability to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in neurotransmission and are targets for dementia treatments. In vitro studies have shown IC50 values ranging from 18.2 to 196.6 µM for AChE inhibition, indicating moderate potency .
- Cell Signaling Pathways : It influences various biochemical pathways involved in cell signaling and metabolism, potentially affecting gene expression related to cell proliferation and apoptosis.
Antimicrobial Properties
This compound exhibits notable antimicrobial activity , particularly against multidrug-resistant strains of bacteria. For instance, studies have reported minimum inhibitory concentrations (MIC) as low as 0.06 µg/mL against certain bacterial strains, demonstrating its potential as a therapeutic agent against resistant infections .
Anticancer Activity
In cancer research, this compound has shown selective cytotoxicity towards cancerous cells while sparing normal cells. The LC50 (lethal concentration for 50% of the population) against cancer cells was approximately 1 µg/mL , which is significantly lower than its MIC, indicating a favorable therapeutic index . Case studies have indicated that it does not induce hemolysis in human red blood cells, further supporting its safety profile in therapeutic applications .
Neurological Effects
Research has highlighted the compound's potential in treating conditions associated with cerebral edema, such as ischemic stroke. In animal models, it improved neurological outcomes by reducing swelling linked to AQP4-mediated water permeability in astrocytes . This suggests that this compound may serve as a promising candidate for CNS-related disorders.
Structure-Activity Relationship (SAR)
The SAR studies reveal that the presence of halogen atoms like chlorine and trifluoromethyl groups significantly enhances the biological activity of the compound. For example:
- Substituent Positioning : Variations in the substitution pattern on the phenyl ring can lead to improved inhibition rates against AChE and BuChE. The order of effectiveness observed was: CF3 > F > Cl > Br .
- Comparative Analysis : Compounds with similar structures but different substituents were evaluated, showing that derivatives with bromine or trifluoromethyl groups exhibited superior activity compared to those with chlorine .
Summary of Research Findings
| Biological Activity | IC50/MIC Values | Remarks |
|---|---|---|
| AChE Inhibition | 18.2 - 196.6 µM | Moderate potency; potential for dementia treatment |
| Antimicrobial Activity | 0.06 µg/mL (MIC) | Effective against multidrug-resistant strains |
| Cytotoxicity in Cancer Cells | 1 µg/mL (LC50) | Selective toxicity; safe for normal cells |
| Neurological Benefits | Improved outcomes in models | Potential treatment for cerebral edema |
Q & A
Q. What strategies optimize scalability from milligram to gram-scale synthesis?
- Solvent volume reduction, controlled exothermic reactions (e.g., slow thionyl chloride addition), and continuous-flow systems improve yield (up to 28%) and reduce byproducts .
Notes
- Advanced questions emphasize methodological rigor (e.g., resolving data conflicts, computational modeling).
- Basic questions focus on foundational synthesis and characterization protocols.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
